Bienvenue dans la boutique en ligne BenchChem!

2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Carbonic Anhydrase Inhibition Positional Isomer SAR Zinc-Binding Pharmacophore

2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide (CAS 196512-83-1) is a synthetic benzenesulfonamide derivative bearing a 2-nitro substituent on the sulfonamide aromatic ring and a 4-sulfamoylphenylethyl moiety on the sulfonamide nitrogen. This compound belongs to the broader aryl sulfonamide class, many members of which are recognized as carbonic anhydrase inhibitors.

Molecular Formula C14H15N3O6S2
Molecular Weight 385.4 g/mol
CAS No. 196512-83-1
Cat. No. B4848932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
CAS196512-83-1
Molecular FormulaC14H15N3O6S2
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C14H15N3O6S2/c15-24(20,21)12-7-5-11(6-8-12)9-10-16-25(22,23)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10H2,(H2,15,20,21)
InChIKeyWEPOXLKVUHNMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide (CAS 196512-83-1): Baseline Identity for Procurement


2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide (CAS 196512-83-1) is a synthetic benzenesulfonamide derivative bearing a 2-nitro substituent on the sulfonamide aromatic ring and a 4-sulfamoylphenylethyl moiety on the sulfonamide nitrogen. This compound belongs to the broader aryl sulfonamide class, many members of which are recognized as carbonic anhydrase inhibitors [1]. Earlier medicinal chemistry campaigns have explored structurally related 2-nitrobenzenesulfonamides for central nervous system applications, with several analogs demonstrating protection against electrically induced convulsions in preclinical models [2]. The compound is listed in chemical catalogs as a research-grade small molecule with a molecular formula of C14H15N3O6S2 and a molecular weight of 385.42 g/mol.

Why In-Class Benzenesulfonamides Cannot Substitute for 2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide


Within the benzenesulfonamide family, small structural changes—such as the position of a nitro substituent or the nature of the N-alkyl group—can profoundly alter target binding kinetics, selectivity profiles, and physicochemical properties [1]. For example, the 2-nitro versus 3-nitro positional isomer pair (CAS 196512-83-1 vs. CAS 702647-96-9) shares an identical molecular formula but may exhibit divergent hydrogen-bonding patterns and steric interactions within enzyme active sites. Similarly, the presence of an additional primary sulfonamide group on the phenylethyl tail in the target compound introduces a second zinc-binding pharmacophore that is absent in simpler N-alkyl-2-nitrobenzenesulfonamides [2]. These molecular differences mean that generic benzenesulfonamide analogs cannot be assumed to produce equivalent assay outcomes, necessitating compound-specific validation in any experimental or procurement workflow.

Quantitative Differentiation Evidence: 2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide vs. Closest Analogs


Positional Isomer Comparison: 2-Nitro vs. 3-Nitro Benzenesulfonamide Scaffold Binding Potential

The target compound (2-nitro isomer, CAS 196512-83-1) and its direct positional isomer 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide (CAS 702647-96-9) share identical molecular weight (385.42 g/mol) and formula (C14H15N3O6S2) but differ solely in the placement of the nitro group on the core benzenesulfonamide ring. For the broader class of nitro-substituted benzenesulfonamide carbonic anhydrase inhibitors, the 2-nitro substitution pattern has been structurally characterized in co-crystal complexes with human carbonic anhydrase II, revealing a distinct binding orientation where the nitro oxygen participates in a hydrogen-bond network within the active site [1]. No equivalent co-crystallographic data are currently available in the public domain for the 3-nitro isomer, meaning that the binding pose, inhibitory constant, and isoform selectivity of the 2-nitro compound cannot be assumed to extrapolate to its 3-nitro analog. This represents a critical data gap for any SAR-by-catalog procurement strategy.

Carbonic Anhydrase Inhibition Positional Isomer SAR Zinc-Binding Pharmacophore

Dual Sulfonamide Pharmacophore: Differentiation from Mono-Sulfonamide 2-Nitrobenzenesulfonamide Analogs

Unlike simpler N-alkyl or N,N-dialkyl-2-nitrobenzenesulfonamides (e.g., N,N-dimethyl-2-nitrobenzenesulfonamide, CAS 23530-43-0), the target compound carries a second primary sulfonamide group (—SO₂NH₂) on the 4-position of the phenylethyl tail. This structural feature is pharmacologically significant because primary sulfonamides are the established zinc-binding warhead for carbonic anhydrase inhibition, deprotonating to the sulfonamide anion (—SO₂NH⁻) that coordinates the catalytic Zn²⁺ ion [1]. The presence of two potential zinc-binding motifs—the primary sulfonamide on the tail and the N-nitro sulfonamide on the core—creates a dual pharmacophore architecture that may support a distinct binding mode compared to mono-sulfonamide 2-nitrobenzenesulfonamides. Co-crystallographic studies of N-nitro sulfonamide derivatives with hCA II have revealed that the N-nitro sulfonamide group itself can adopt a binding orientation within the active site, but the additional primary sulfonamide tail may compete for or supplement zinc coordination [2]. For procurement, this means that the target compound cannot be replaced by a simpler N-methyl or N,N-dimethyl 2-nitrobenzenesulfonamide analog without potentially losing a key binding interaction.

Dual Pharmacophore Sulfonamide Zinc-Binding CA Isoform Selectivity

Anticonvulsant Activity Context: 2-Nitrobenzenesulfonamide Scaffold in the CNS Space

A 1982 study evaluated a series of 2-nitro- and 2-aminobenzenesulfon-N-acylamides—structurally related to the target compound—for anticonvulsant activity in an electrical shock convulsion model [1]. Several compounds in this series provided measurable protection against induced seizures. While the target compound itself was not among the specific analogs reported in this study, the 2-nitrobenzenesulfonamide core scaffold is shared. The key structural distinction of the target compound from the tested series is the replacement of the N-acylamide group with an N-(4-sulfamoylphenylethyl) substituent. This substitution introduces a second sulfonamide group that is absent in the reference anticonvulsant sulfonamides, potentially altering both CNS penetration and pharmacodynamic profile. For labs procuring 2-nitrobenzenesulfonamide derivatives for neuroscience research, the target compound represents a structurally differentiated entry that preserves the core scaffold while adding a functionality (primary sulfonamide) not explored in the original anticonvulsant series.

Anticonvulsant CNS Sulfonamide Electrical Shock Model

Compound Library Patent Context: N-Substituted-N-phenylethylsulfonamide Scaffold as a Privileged Chemotype

Patent application US 2012/0122920 discloses libraries of N-substituted-N-phenylethylsulfonamides for drug discovery, defining a broad Markush structure that encompasses the target compound [1]. The patent claims these libraries as tools for identifying lead compounds modulating biological targets. The target compound's specific substitution pattern—2-nitro on the sulfonamide ring and 4-sulfamoyl on the phenylethyl group—is a concrete embodiment of the general formula, combining two pharmacophoric elements (nitro and primary sulfonamide) within a single molecule. By contrast, many library members carry simpler substituents such as halo, alkyl, or alkoxy groups. The presence of a primary sulfonamide on the phenylethyl tail distinguishes the target compound from the majority of library entries, which lack a second zinc-binding motif. For procurement, this means the compound is not merely 'one of many' phenylethylsulfonamides; it represents a specific dual-warhead chemotype within the patented library space, making it a non-fungible entry in screening deck composition.

Compound Library Privileged Scaffold Drug Discovery

Application Scenarios for 2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide in Research and Procurement


Carbonic Anhydrase Isoform Selectivity Profiling with Dual-Pharmacophore Sulfonamides

Research groups conducting systematic carbonic anhydrase isoform selectivity profiling can use this compound as a dual-pharmacophore probe. Unlike mono-sulfonamide inhibitors such as N,N-dimethyl-2-nitrobenzenesulfonamide, the target compound carries a second primary sulfonamide group that may enable a distinct binding interaction with the catalytic zinc ion. This chemical architecture supports structure-activity relationship (SAR) studies aimed at dissecting the contribution of the N-nitro sulfonamide versus the primary sulfonamide tail to isoform selectivity, building on published crystallographic data for N-nitro sulfonamide derivatives co-crystallized with human CA II [1].

Positional Isomer SAR Studies in Nitrobenzenesulfonamide Series

For medicinal chemistry teams exploring nitro-substituted benzenesulfonamides, the target compound (2-nitro isomer, CAS 196512-83-1) can be directly paired with its 3-nitro isomer (CAS 702647-96-9) in matched assays to determine the effect of nitro group position on target engagement, potency, and selectivity. This is a critical control experiment, as the 2-nitro isomer has published co-crystallographic evidence of hCA II binding while equivalent data are absent for the 3-nitro isomer . Procurement of both isomers enables rigorous positional scanning within the same experimental framework.

Diversity-Oriented Screening Deck Design Incorporating Dual-Warhead Sulfonamides

Compound library curators seeking to maximize pharmacophoric diversity within a constrained screening deck size can prioritize this compound as a dual-sulfonamide exemplar. The patent literature defines a broad chemical space for N-substituted-N-phenylethylsulfonamides, but entries with two sulfonamide warheads are relatively rare within that space [2]. Including this compound in a screening collection increases the representation of dual zinc-binding chemotypes, potentially enabling the discovery of hits with binding modes inaccessible to simpler mono-sulfonamide library members.

Neuroscience-Focused Fragment or Lead-Like Library Expansion

Given the historical precedent of 2-nitrobenzenesulfonamide analogs demonstrating anticonvulsant activity in electrical shock models [3], this compound serves as a structurally differentiated entry for neuroscience screening libraries. Its N-(4-sulfamoylphenylethyl) substituent replaces the N-acylamide group of the legacy anticonvulsant series, offering a distinct physicochemical and pharmacophoric profile while retaining the core 2-nitrobenzenesulfonamide scaffold. Neuroscience groups exploring sulfonamide-based CNS agents can use this compound to probe whether the primary sulfonamide tail modulates blood-brain barrier penetration or target engagement relative to the historical acylated analogs.

Quote Request

Request a Quote for 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.